For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Aminopyrazine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of aminopyrazine. The information is intended to support research, discovery, and development activities involving this important heterocyclic compound.
Chemical Structure and Identification
Aminopyrazine, also known as pyrazin-2-amine, is an aromatic heterocyclic organic compound.[1] Its structure consists of a pyrazine (B50134) ring, which is a six-membered aromatic ring containing two nitrogen atoms in para positions, with a primary amino group substituted at one of the carbon atoms.[1] This structure imparts both basic and nucleophilic properties to the molecule.[1]
| Identifier | Value |
| IUPAC Name | pyrazin-2-amine[2] |
| CAS Number | 5049-61-6[3] |
| Chemical Formula | C4H5N3[3][4] |
| Canonical SMILES | C1=CN=C(C=N1)N[2] |
| InChI | InChI=1S/C4H5N3/c5-4-3-6-1-2-7-4/h1-3H,(H2,5,7)[2][3] |
| InChIKey | XFTQRUTUGRCSGO-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
Aminopyrazine presents as a white to light yellow crystalline powder or off-white to pale yellow needles.[1] It may have a faint amine-like odor.[1]
| Property | Value |
| Molecular Weight | 95.10 g/mol [2][5] |
| Melting Point | 118-120 °C[5][6] |
| Boiling Point | 250.9 ± 20.0 °C at 760 mmHg[5] |
| Density | 1.2 ± 0.1 g/cm³[5] |
| Water Solubility | Soluble[5] |
| logP | 0.15[5] |
| Flash Point | 129.1 ± 9.0 °C[5] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C[5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of aminopyrazine.
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Spectra available in databases.[7] |
| ¹³C NMR | Spectra available in databases.[7] |
| Infrared (IR) Spectrum | Data available in the NIST Chemistry WebBook.[3][8] |
| UV/Visible Spectrum | Data available in the NIST Chemistry WebBook.[3][8] |
| Mass Spectrum (EI) | Data available in the NIST Chemistry WebBook.[3][8] |
Experimental Protocols
A common method for synthesizing aminopyrazine is through the Hofmann degradation of the amide derived from 2-cyanopyrazine.[6]
Protocol:
-
To a 500 ml three-necked flask, add 30 g of a 20% sodium hydroxide (B78521) solution and 100 ml of a sodium hypochlorite (B82951) solution.[6]
-
Slowly add 21 g (0.2 mol) of 2-cyanopyrazine at room temperature while stirring.[6]
-
Continue stirring the reaction mixture for 1 hour at room temperature.[6]
-
Increase the temperature of the reaction system to 50-60°C and maintain it for 4 hours.[6]
-
After the reaction is complete, cool the mixture and perform an extraction with dichloromethane (B109758) (4 x 200 ml).[6]
-
Combine the organic phases and dry them over anhydrous sodium sulfate.[6]
-
Filter the dried organic phase and concentrate it under reduced pressure to yield the solid product.[6]
Caption: Synthesis workflow for aminopyrazine from 2-cyanopyrazine.
Aminopyrazine can be effectively purified by sublimation.[9]
Protocol:
-
Place the crude aminopyrazine in a sublimation apparatus.
-
Heat the apparatus in an oil bath at 100°C under a vacuum of 4 mm Hg.[9]
-
The purified aminopyrazine will sublime and deposit on the cold finger or the cooler parts of the apparatus as white crystals.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the aminopyrazine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Prepare the sample using a standard method such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent for solution-state analysis.
-
Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic absorption bands corresponding to functional groups (e.g., N-H stretching of the amine, C=N and C=C stretching of the pyrazine ring).
Chemical Reactivity and Applications
Aminopyrazine serves as a versatile intermediate in synthetic chemistry.[6] It is a building block for various pharmaceuticals and biologically active compounds.[5][6]
-
Pharmaceutical Synthesis: It is used in the synthesis of favipiravir (B1662787) and other pharmaceutical agents.[6]
-
Multi-component Reactions: It participates in four-component syntheses to form imidazolidines.[6]
-
Heterocycle Formation: It can react with α-ketohydroximoyl chlorides to produce 3-nitrosoimidazo[1,2-a]pyrazines.[6]
-
Nucleophilic Substitution: The amino group can act as a nucleophile in various reactions. The pyrazine ring can undergo nucleophilic substitution reactions, such as the Chichibabin reaction with sodium amide in liquid ammonia.[10]
Caption: Key synthetic applications of aminopyrazine.
Biological Activity and Signaling Pathways
Derivatives of aminopyrazine have shown significant biological activity, making them attractive scaffolds in drug discovery. They have been investigated as inhibitors of various enzymes and signaling pathways implicated in diseases like cancer and inflammatory conditions.
-
Histone Deacetylase (HDAC) Inhibitors: Pyrazine-linked compounds have been developed as selective Class I HDAC inhibitors with anti-leukemic activity.[11]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: 3-Amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors with antitumor activity in cancer cell lines with FGFR abnormalities.[12]
-
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors: Aminopyrazine derivatives have been designed as inhibitors of MK-2, which is involved in inflammatory responses.[13]
The FGFR signaling pathway is a crucial pathway in cell proliferation, differentiation, and migration.[12] Aberrant activation of this pathway is linked to various cancers.[12] Aminopyrazine-based inhibitors can block this pathway.
Caption: Inhibition of the FGFR signaling cascade by aminopyrazine derivatives.
Safety Information
Aminopyrazine requires careful handling in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment: Recommended PPE includes gloves, eye shields, and a dust mask (type N95).[5]
References
- 1. guidechem.com [guidechem.com]
- 2. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminopyrazine [webbook.nist.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Aminopyrazine | CAS#:5049-61-6 | Chemsrc [chemsrc.com]
- 6. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 7. Aminopyrazine(5049-61-6) 13C NMR spectrum [chemicalbook.com]
- 8. Aminopyrazine [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
